molecular formula C10H18O2 B1383015 1-(4-Methoxycyclohexyl)propan-1-one CAS No. 859055-52-0

1-(4-Methoxycyclohexyl)propan-1-one

Cat. No.: B1383015
CAS No.: 859055-52-0
M. Wt: 170.25 g/mol
InChI Key: QMBKQWJGBJUBKS-UHFFFAOYSA-N
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Description

1-(4-Methoxycyclohexyl)propan-1-one is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is known for its applications in various fields, including pharmaceuticals and research. This compound is characterized by a cyclohexyl ring substituted with a methoxy group and a propanone moiety.

Preparation Methods

The synthesis of 1-(4-Methoxycyclohexyl)propan-1-one involves several steps. One common method includes the reaction of 4-methoxycyclohexyl alcohol with hydrogen peroxide under controlled conditions . The reaction is typically carried out in an acetonitrile solution with triethylamine as a base, and the temperature is carefully regulated to ensure the desired product is obtained .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-quality this compound.

Chemical Reactions Analysis

1-(4-Methoxycyclohexyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxycyclohexyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxycyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

1-(4-Methoxycyclohexyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)propan-1-one: Similar in structure but with a phenyl ring instead of a cyclohexyl ring.

    4-Methoxycyclohexanone: Lacks the propanone moiety but shares the methoxy-substituted cyclohexyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-methoxycyclohexyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBKQWJGBJUBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCC(CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859055-52-0
Record name 1-(4-methoxycyclohexyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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